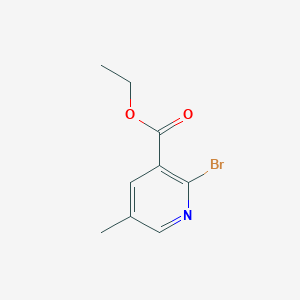

Ethyl 2-bromo-5-methylnicotinate

描述

Contextualization of Nicotinic Acid Derivatives in Organic and Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for various biological processes. chemistryjournal.netwikipedia.org Beyond its nutritional role, the core structure of nicotinic acid has become a valuable scaffold for the development of new therapeutic agents in medicinal chemistry. chemistryjournal.netnih.gov Scientists have modified the basic nicotinic acid structure to create a diverse library of derivatives with a wide range of pharmacological activities.

These derivatives have shown significant potential in treating numerous diseases. chemistryjournal.netresearchgate.net Research has demonstrated their efficacy as anti-inflammatory, antibacterial, antioxidant, and antitubercular agents. nih.govnih.gov For instance, certain nicotinic acid derivatives have been investigated for their ability to combat pneumonia, kidney disease, and even Alzheimer's disease. chemistryjournal.net The versatility of the nicotinic acid framework allows chemists to fine-tune the molecule's properties to target specific biological pathways, leading to the discovery of novel drugs with improved efficacy and safety profiles. nih.gov

Significance of Halogenated Pyridine (B92270) Carboxylates as Synthetic Intermediates

Ethyl 2-bromo-5-methylnicotinate belongs to a class of compounds known as halogenated pyridine carboxylates. These molecules are characterized by a pyridine ring substituted with both a halogen atom (like bromine) and a carboxylate group. The presence of the halogen atom is of particular importance in synthetic organic chemistry.

Halogens, such as bromine, act as highly effective "handles" on the pyridine ring. They provide a reactive site where chemists can perform a variety of chemical transformations to build more complex molecular architectures. nih.gov This reactivity is crucial for creating new carbon-carbon or carbon-heteroatom bonds, which is a fundamental process in the synthesis of new organic compounds. For example, the bromine atom can be replaced by other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for drug discovery and materials science. researchgate.net

The position of the halogen and other substituents on the pyridine ring allows for regioselective functionalization, meaning that chemists can selectively modify one specific position on the molecule. acs.orgchemrxiv.org This control is essential for the synthesis of complex target molecules with precise three-dimensional structures. The ability to selectively functionalize the pyridine ring makes halogenated pyridine carboxylates invaluable intermediates in the production of pharmaceuticals and other high-value chemical products. nih.govchemistryviews.org

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its structural isomers, or analogues, is primarily focused on their application as intermediates in the synthesis of more complex molecules, particularly for the pharmaceutical industry. lookchem.comchemicalbook.com The compound itself is not typically an end-product but rather a key starting material.

One of the significant challenges and thus a major area of research in pyridine chemistry is the development of methods for the direct and selective functionalization of the pyridine ring. chemrxiv.orgchemistryviews.org Research in this area aims to create more efficient and cost-effective ways to synthesize specific isomers of substituted pyridines. For example, methods for the C4-alkylation and C4-carboxylation of pyridines are actively being explored to provide access to valuable building blocks that were previously difficult to obtain. chemrxiv.orgchemistryviews.org

While specific research trajectories for this compound are often proprietary and part of larger drug discovery programs, the general trend in the field is to use such halogenated intermediates to create libraries of novel compounds for biological screening. The development of new synthetic methodologies that can be applied to these intermediates is a key focus, as it expands the range of possible molecules that can be created. acs.org For instance, an isomer, 5-Bromo-2-methyl-nicotinic acid ethyl ester, can be synthesized from 5-Bromo-2-Methyl-Nicotinic Acid and anhydrous ethanol (B145695) using a phase transfer catalyst. guidechem.com

Below are the chemical properties of this compound and its isomers.

| Property | Value |

| Ethyl 5-bromo-2-methylnicotinate | |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| Appearance | Pale yellow solid |

| Boiling Point | 263℃ |

| Flash Point | 113℃ |

| Density | 1.439 g/cm³ |

| Water Solubility | Slightly soluble |

| CAS Number | 129477-21-0 |

| This compound | |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.0900 g/mol |

| CAS Number | 65996-16-9 |

| Ethyl 5-bromo-6-methylnicotinate | |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| CAS Number | 1190862-70-4 |

| Ethyl 6-bromo-5-methylnicotinate | |

| Molecular Formula | C9H10BrNO2 |

| CAS Number | Not available |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWSPZTPMXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512956 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-16-9 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Bromo 5 Methylnicotinate

Established Synthetic Pathways to the Core Scaffold

Traditional synthetic routes to halogenated nicotinates often involve a multi-step process focusing on the introduction of the halogen and ester functionalities onto the pyridine (B92270) ring.

Bromination and Subsequent Esterification Routes to Halogenated Nicotinates

A primary strategy for synthesizing halogenated nicotinates involves the direct bromination of a nicotinic acid precursor, followed by esterification. The bromination of nicotinic acid derivatives can be achieved using various reagents and conditions. For instance, the bromination of nicotinic acid itself can be performed by heating it with bromine in the presence of a Lewis acid catalyst google.com. Another common brominating agent is N-bromosuccinimide (NBS), which can be used under aqueous conditions, sometimes catalyzed by mandelic acid or mediated by elemental sulfur organic-chemistry.org.

Following the successful bromination of the nicotinic acid core, the resulting bromo-nicotinic acid is converted to its corresponding ethyl ester. A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas chemguide.co.ukmasterorganicchemistry.com. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction masterorganicchemistry.comgoogle.com. N-bromosuccinimide has also been reported as an efficient catalyst for the direct esterification of various carboxylic acids under mild, metal-free conditions nih.gov.

Table 1: Examples of Bromination and Esterification Conditions

| Step | Reagent/Catalyst | Conditions | Substrate Example | Reference |

|---|---|---|---|---|

| Bromination | Thionyl chloride, Bromine, Lewis acid | 110-120 °C, 10-14 h | Nicotinic acid | google.com |

| Bromination | N-Bromosuccinimide (NBS), Mandelic acid | Aqueous, Room temp. | Unactivated aromatics | organic-chemistry.org |

| Esterification | Ethanol, Conc. H₂SO₄ | Heating/Reflux | Carboxylic acids | chemguide.co.uk |

| Esterification | N-Bromosuccinimide (NBS) | Neat, 70 °C | Aryl and alkyl carboxylic acids | nih.gov |

Utilization of Phase-Transfer Catalysis in Esterification Reactions

Phase-transfer catalysis (PTC) offers a powerful alternative for conducting esterification reactions, particularly when dealing with substrates that have limited solubility in one of the reacting phases mdpi.com. This methodology is characterized by mild reaction conditions, high yields, and operational simplicity mdpi.comresearchgate.net. In a typical PTC esterification, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium chloride (TBAC), is used to transport the carboxylate anion from an aqueous or solid phase into an organic phase where it can react with an alkyl halide mdpi.comguidechem.comphasetransfercatalysis.com.

The synthesis of Ethyl 5-bromo-2-methylnicotinate (an isomer of the title compound) has been successfully demonstrated using BTEAC as a phase-transfer catalyst guidechem.com. In this procedure, 5-bromo-2-methylnicotinic acid is reacted with anhydrous ethanol, which serves as both the solvent and a reactant, in the presence of concentrated sulfuric acid and the PTC catalyst. The addition of the phase-transfer catalyst has been shown to shorten reaction times, increase yields, and reduce the required amount of strong acid guidechem.com.

Table 2: PTC-Catalyzed Synthesis of Ethyl 5-bromo-2-methylnicotinate

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylnicotinic acid, Anhydrous ethanol, H₂SO₄ | BTEAC (0.3 g) | Heating to 105 °C, distillation of ethanol | 82.6% | guidechem.com |

Advanced Synthetic Approaches for Functionalized Pyridine Systems

To overcome the limitations of classical methods and to allow for more complex molecular architectures, advanced synthetic strategies have been developed. Among these, transition-metal-catalyzed cross-coupling reactions are paramount for the functionalization of pyridine rings.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

The bromine atom on compounds like Ethyl 2-bromo-5-methylnicotinate serves as a versatile handle for introducing a wide array of substituents onto the pyridine scaffold through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate libretexts.org. It is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, such as those found in biaryl structures. Halogenated pyridines, including 2-bromopyridines, are excellent substrates for this reaction nih.govresearchgate.netbeilstein-journals.org.

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as KF or K₂CO₃, is essential for the transmetalation step of the catalytic cycle libretexts.orgnih.govresearchgate.net. This methodology has been used to synthesize a vast range of aryl-substituted pyridines, which are important in medicinal chemistry and materials science researchgate.netbeilstein-journals.org.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Aryl boronic acids | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | Toluene | Moderate | researchgate.net |

| Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphine oxide ligand | KF | Dioxane | 74-82% | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | beilstein-journals.org |

The Negishi coupling provides another highly effective method for C-C bond formation, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex organic-chemistry.org. This reaction is particularly valuable due to the high reactivity and functional group tolerance of organozinc reagents orgsyn.orgorgsyn.org.

The Negishi coupling has been successfully applied to the synthesis of 2-benzylpyridines from 2-bromopyridine precursors researchgate.net. In a typical procedure, an organozinc reagent is prepared from a benzyl (B1604629) bromide and zinc, which then couples with the 2-bromopyridine in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] organic-chemistry.org. This approach is noted for its mild reaction conditions and good to excellent yields, even with sterically hindered or electronically diverse substrates orgsyn.orgorganic-chemistry.org.

Table 4: Negishi Coupling for the Synthesis of Substituted Bipyridines

| Halopyridine Substrate | Organozinc Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 2-Bromopyridines | Pyridylzinc reagents | Pd(PPh₃)₄ | Room Temp. | 50-98% | organic-chemistry.org |

| Substituted 2-Chloropyridines | Pyridylzinc reagents | Pd(PPh₃)₄ | Heating | 50-98% | organic-chemistry.org |

Stille Coupling for Aryl(di)azinylmethanes

The Stille cross-coupling reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium(0) complex. This methodology is particularly useful for creating complex molecules by linking different aromatic or heterocyclic rings.

In the context of synthesizing derivatives of this compound, the bromine atom on the pyridine ring serves as an ideal handle for Stille coupling. The compound can act as the organic halide partner, reacting with various aryl- or diazinylstannanes to introduce new substituents at the 2-position. For instance, the palladium-catalyzed reaction of this compound with an organotin reagent like 6-(tri-n-butylstannyl)azulene could yield novel azulenyl-pyridine structures. rsc.orgresearchgate.net This approach offers a direct route to poly-aromatic and heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. rsc.org

The general utility of Stille coupling has been demonstrated in the synthesis of 3-aryl-5-bromo-2-pyrones, where a stannylated pyrone was successfully coupled with various aryl halides. researchgate.net This highlights the reaction's tolerance for diverse functional groups and its applicability to halogenated heterocyclic starting materials like this compound.

Table 1: Key Components of a Hypothetical Stille Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Organic Halide | Electrophile | This compound |

| Organostannane | Nucleophile | Aryl(tri-n-butyl)tin |

| Catalyst | Facilitates oxidative addition/reductive elimination | Tetrakis(triphenylphosphine)palladium(0) |

Multi-Component Reactions (e.g., Ugi Reaction) in Nicotinate (B505614) Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.govorgsyn.orgillinois.edu

The primary advantages of the Ugi reaction are its high atom economy, the formation of only water as a byproduct, and its modular nature, which allows for rapid generation of diverse compound libraries. nih.gov This makes it an invaluable tool in drug discovery for exploring structure-activity relationships (SAR). nih.gov

While not a direct method for synthesizing the core this compound structure, the Ugi reaction can be employed to create complex derivatives using a functionalized nicotinate precursor. For example, if 5-bromo-2-methylnicotinic acid is used as the carboxylic acid component, a diverse library of amide derivatives can be generated by varying the other three components. The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate in a cascade fashion. nih.govnih.gov The mild conditions, often in polar solvents like methanol (B129727), allow for the inclusion of a wide variety of functional groups. illinois.edu

Microwave-Assisted Synthetic Protocols for Nicotinic Acid Esters

Microwave-assisted organic synthesis has emerged as a key technology aligned with the principles of green chemistry. ajrconline.org By using microwave energy to heat reactions, this technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. ajrconline.orgnih.gov

This methodology is highly applicable to the synthesis of nicotinic acid esters. For instance, the esterification of a nicotinic acid precursor can be significantly accelerated. A mixture of the carboxylic acid, an alcohol (like ethanol), and an acid catalyst can be irradiated in a microwave reactor for a short period to achieve high conversion to the corresponding ester. ajrconline.orgmdpi.com Similarly, other reactions, such as the synthesis of thiazole acetates from bromo esters, have been successfully performed under microwave irradiation, with reactions completing in as little as 40-60 seconds at 100°C. nih.gov

The benefits of this approach include uniform heating, higher reaction rates, and often solvent-free conditions, which reduces environmental impact. ajrconline.orgthebioscan.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

|---|---|---|---|

| Esterification | Several hours (reflux) | 5-15 minutes | Speed, energy efficiency ajrconline.org |

| Heterocycle Formation | ~30 minutes (reflux) | 10 minutes | Reduced time, higher yield ajrconline.org |

| Thiazole Synthesis | Not specified | 40-60 seconds | Drastic time reduction nih.gov |

One-Pot Synthetic Procedures for Expedited Compound Preparation

One-pot synthesis is a strategy aimed at improving the efficiency of chemical processes by combining multiple reaction steps in a single reactor without isolating intermediate compounds. This approach saves time, reduces the use of solvents and reagents, and minimizes waste generation.

The synthesis of substituted nicotinate esters can be streamlined using one-pot procedures. For example, a process could be designed where the bromination of a methylnicotinate precursor and a subsequent cross-coupling reaction occur sequentially in the same vessel. This avoids the need for purification of the potentially sensitive bromo-intermediate.

An example of a highly efficient one-pot procedure is the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and a thiourea derivative. researchgate.net This method demonstrates how multiple bond-forming events can be orchestrated in a single process to rapidly build molecular complexity from simple, commercially available starting materials. researchgate.net Similarly, a four-component domino reaction under microwave irradiation has been used to synthesize complex hexahydroquinoline-3-carboxylates in a one-pot, solvent-free manner. thebioscan.com These examples underscore the power of one-pot strategies to expedite the preparation of functionalized heterocyclic compounds.

Synthesis of Key Precursors and Functionalized Nicotinate Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily the corresponding carboxylic acid. A common and straightforward method for preparing the target ester is through the Fischer esterification of 5-bromo-2-methylnicotinic acid.

In a typical procedure, 5-bromo-2-methylnicotinic acid is reacted with an excess of anhydrous ethanol, which serves as both the solvent and a reactant. guidechem.com A strong acid, such as concentrated sulfuric acid, is used as a catalyst. To drive the reaction toward the product, the water generated during the reaction is removed, often by distilling off the ethanol-water azeotrope. guidechem.com The addition of a phase transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), can shorten the reaction time and increase the yield. guidechem.com After the reaction is complete, the mixture is cooled, neutralized with a base like sodium carbonate, and the product is extracted with an organic solvent. Final purification is typically achieved by vacuum distillation, yielding the pure ester. guidechem.com Under optimized conditions, yields of over 82% have been reported for this type of transformation. guidechem.com

Table 3: Reactants for Precursor Esterification

| Compound | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 5-Bromo-2-methylnicotinic acid | 351003-02-6 | C₇H₆BrNO₂ | Carboxylic Acid Precursor |

| Anhydrous Ethanol | 64-17-5 | C₂H₆O | Reactant and Solvent |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | Catalyst |

| Benzyltriethylammonium chloride (BTEAC) | 56-37-1 | C₁₃H₂₂ClN | Phase Transfer Catalyst |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Neutralizing Agent |

Applications of Ethyl 2 Bromo 5 Methylnicotinate in Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Heterocyclic Synthesis

Ethyl 2-bromo-5-methylnicotinate serves as a key starting material in the synthesis of a wide array of heterocyclic compounds. The pyridine (B92270) core is a fundamental structural motif in numerous biologically active molecules and functional materials. The strategic placement of the bromine atom at the 2-position and the methyl group at the 5-position allows for regioselective modifications, making it a versatile building block. bldpharm.combldpharm.com

The bromine atom, in particular, is a reactive handle that facilitates various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction, catalyzed by palladium complexes, allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl or heteroaryl substituents at the 2-position of the pyridine ring. mdpi.com This methodology has been successfully applied to the synthesis of a series of novel pyridine derivatives from analogous bromo-pyridine compounds. mdpi.com

Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for derivatization. These transformations expand the synthetic utility of the molecule, allowing for its incorporation into larger and more complex heterocyclic systems. The synthesis of various pyridine derivatives is an active area of research, often employing magnetically recoverable nanocatalysts to improve reaction efficiency and sustainability. nih.gov

Strategic Applications in the Construction of Complex Organic Architectures

The structural features of this compound make it a strategic component in the assembly of complex organic molecules. Its utility extends beyond simple derivatization to its use in multi-step synthetic sequences aimed at constructing intricate molecular frameworks. It is often employed as a pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients. fishersci.comlookchem.com

The ability to sequentially or orthogonally functionalize the different positions of the pyridine ring is crucial for building molecular complexity. For instance, the bromo group can be displaced or used in a coupling reaction, followed by modification of the ester group or reactions involving the methyl group. This stepwise approach allows for the controlled and predictable construction of target molecules with specific three-dimensional arrangements. The synthesis of related compounds like 5-bromo-2-methylpyridine (B113479) has been achieved through multi-step sequences involving condensation, reduction, and diazotization/bromination reactions, highlighting the step-by-step construction of substituted pyridines. google.com

Facilitation of Diverse Chemical Transformations as a Reagent

This compound can act as a reagent to facilitate a variety of chemical transformations, primarily due to the reactivity of its bromo and ethyl ester functional groups.

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions, where it can be replaced by a range of nucleophiles such as amines, thiols, or alkoxides. This allows for the introduction of new functional groups and the formation of diverse substituted pyridines. For example, related bromopyridine derivatives undergo substitution reactions to create more complex molecules.

Additionally, the ester group can undergo several important transformations:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding nicotinic acid derivative.

Amination: The ester can react with amines to form amides.

Reduction: The ester can be reduced by reagents like lithium aluminum hydride to afford the corresponding primary alcohol.

These transformations are fundamental in organic synthesis and allow for the conversion of this compound into a wide range of other compounds.

| Reaction Type | Functional Group Involved | Potential Product Type |

| Nucleophilic Substitution | Bromo Group | Aminopyridines, Thio-pyridines, Alkoxy-pyridines |

| Suzuki-Miyaura Coupling | Bromo Group | Aryl-substituted Pyridines |

| Hydrolysis | Ethyl Ester | Nicotinic Acid Derivatives |

| Reduction | Ethyl Ester | Pyridine-methanol Derivatives |

Research Applications in Medicinal Chemistry Lead Generation and Intermediate Synthesis

In medicinal chemistry, this compound and its isomers are valuable as intermediates for the synthesis of new chemical entities with potential therapeutic applications. fishersci.comlookchem.com Pyridine and its derivatives are a well-established class of heterocycles found in numerous approved drugs. The ability to use this compound as a scaffold allows for the generation of libraries of related molecules for lead discovery and optimization.

Derivatives of similar bromo-nicotinic esters are investigated for a range of biological activities. For instance, compounds derived from related structures are explored for their potential as anti-inflammatory and antimicrobial agents. The synthesis of novel platinum complexes with derivatives containing a 5-methyl hydantoin (B18101) moiety has shown cytotoxic potential against human tumor cell lines, demonstrating the utility of such building blocks in developing new anticancer agents. nih.gov The role of this compound as a pharmaceutical intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs). fishersci.comlookchem.commedkem.com

Potential Contributions to Advanced Material Science Research via Pyridine Derivatives

While direct applications of this compound in material science are not extensively documented, its role as a precursor to pyridine derivatives suggests potential contributions to this field. Pyridine-containing polymers and organic molecules are known to have interesting optical and electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com

The functional handles on this compound allow for its incorporation into larger conjugated systems. Through reactions like Suzuki coupling, it can be used to synthesize oligomers or polymers with a pyridine unit in the backbone. The nitrogen atom in the pyridine ring can also be used to coordinate with metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or other coordination polymers with unique structural and functional properties. The development of materials such as MOF ligands and OLED materials is an active area of research. bldpharm.com

Structural Analogues and Derivatives of Ethyl 2 Bromo 5 Methylnicotinate: Synthesis and Research Implications

Design Principles for Ethyl 2-bromo-5-methylnicotinate Analogues

The design of analogues based on the this compound framework is guided by established principles of medicinal chemistry, aiming to modulate the molecule's physicochemical properties, reactivity, and biological activity. These principles involve systematic modifications of its core structure.

Positional Isomers and Substituent Effects on Reactivity and Structure

Theoretical and experimental studies on aromatic molecules provide a framework for understanding these effects. The reactivity of a particular site on the ring can be predicted by quantum chemistry computations and by measuring experimental parameters like stretching frequency shifts upon hydrogen bonding. nih.gov For substituted pyridines, the electronic effects (inductive and mesomeric) of each substituent combine to influence the molecule's reactivity. For instance, the bromine at the 2-position and the methyl group at the 5-position in the parent compound each exert distinct electronic influences that dictate the most likely sites for further chemical reactions.

Halogen and Alkyl Substituent Modifications on the Pyridine (B92270) Ring

Modifying the halogen and alkyl groups on the pyridine ring is a common strategy to fine-tune a molecule's properties.

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) can significantly alter the electronic environment of the pyridine ring and the molecule's lipophilicity. For example, in a series of nicotinic acid hydrazide derivatives, the introduction of a bromine atom on an isatin (B1672199) moiety attached to the core structure resulted in a remarkable increase in activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov This was a significant improvement compared to the unsubstituted (MIC = 25 µg/mL) and chlorine-substituted (MIC = 12.50 µg/mL) analogues. nih.gov This highlights how the nature of the halogen can be a critical determinant of biological activity.

Alkyl Group Modification: The methyl group at the 5-position can be replaced with other alkyl groups (ethyl, propyl, etc.) or truncated altogether. Such modifications can impact the molecule's steric profile and lipophilicity. Studies on other heterocyclic inhibitors have shown that even small changes, like truncating an ethyl moiety, can lead to a significant loss of biological activity, suggesting that the alkyl group may be crucial for fitting into a specific binding pocket. acs.org

Ester Group Variations and Their Synthetic Consequences

The ethyl ester group at the 3-position is a key functional handle for creating derivatives. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, hydrazides, or other esters.

The choice of ester group can have synthetic implications. For instance, the synthesis of a 4-methoxy-6-methylpyridine side chain began with the selective alkylation of ethyl 2,4-dihydroxy-6-methylnicotinate. acs.org More significantly, the ester is the primary point of diversification for creating libraries of derivatives. A common and impactful transformation is the conversion of the ethyl nicotinate (B505614) ester to a nicotinic acid hydrazide (nicotinohydrazide) by reacting it with hydrazine (B178648) hydrate. This nicotinohydrazide intermediate is then used as a building block to synthesize various Schiff bases and other derivatives with potential pharmacological activities. nih.govnih.gov

Synthetic Strategies for Generating Nicotinate Derivative Libraries

The creation of libraries of nicotinate derivatives is essential for screening and identifying compounds with desired properties. These strategies often involve multi-step syntheses starting from readily available nicotinic acid or its esters.

A common approach begins with the esterification of a substituted nicotinic acid. researchgate.net This ester, such as this compound, can then be converted into a key intermediate, most notably the corresponding hydrazide. nih.govnih.gov This hydrazide is a versatile building block that can be reacted with a wide array of aldehydes, ketones, or other electrophiles to generate large libraries of derivatives. For example, three distinct series of nicotinohydrazides were synthesized and evaluated for antitubercular activity, demonstrating the power of this library-based approach. nih.govnih.gov

Pharmacological Potential of Synthesized Nicotinate Derivatives (Non-Clinical Investigations)

Derivatives of nicotinic acid have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govmdpi.com These investigations are typically conducted in vitro (using cell cultures) or in non-human in vivo models.

In Vitro Antimicrobial and Antitubercular Activity Profiles of Nicotinohydrazide Derivatives

A particularly promising area of research for nicotinate derivatives is in the development of new antimicrobial and antitubercular agents. The global challenge of drug-resistant tuberculosis has spurred the search for novel chemical entities. Nicotinohydrazide derivatives, structurally related to the first-line anti-TB drug isoniazid (B1672263), are a focal point of this research.

Several studies have synthesized series of these derivatives and tested them against Mycobacterium tuberculosis H37Rv. In one study, a series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides showed potent activity. nih.govnih.gov The results indicated that these derivatives were significantly more active than the parent hydrazide. nih.govnih.gov

The lipophilicity of the compounds was identified as a crucial factor for their antimycobacterial activity. nih.govnih.gov As detailed in the table below, specific substitutions led to enhanced potency.

| Compound | Isatin Moiety Substitution (Position 5) | MIC against M. tuberculosis (µg/mL) | Reference |

| 8a | H (unsubstituted) | 25 | nih.gov |

| 8b | Cl (Chlorine) | 12.5 | nih.gov |

| 8c | Br (Bromine) | 6.25 | nih.gov |

| Isoniazid | (Reference Drug) | 0.91 | researchgate.net |

Similarly, other studies have explored different classes of nicotinic acid derivatives. Pyrazole-4-carboxamide derivatives were synthesized and tested, with some compounds showing significant antitubercular activity, although not as potent as the standard drugs isoniazid and pyrazinamide. japsonline.com Another study on nitrothiazole derivatives also identified compounds with potent activity against M. tuberculosis. mdpi.com These findings collectively underscore the potential of the nicotinate scaffold as a starting point for developing new and effective antitubercular agents.

Studies on Enzyme and Receptor Interactions of Nicotinic Derivatives

Derivatives of nicotinic acid have been explored for their interactions with a range of biological targets, most notably enzymes involved in inflammatory pathways and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research into the anti-inflammatory potential of nicotinic acid derivatives has identified cyclooxygenase (COX) enzymes as a key target. nih.govnih.gov Two novel series of nicotinic acid derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov The findings revealed that many of these compounds exhibited potent and selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.gov For instance, molecular docking studies of specific derivatives within the COX-2 active site helped to rationalize their inhibitory potency, showing favorable interactions that explained their significant biological activity. nih.govnih.gov

In addition to enzymes, nicotinic acid derivatives are known to interact with nAChRs. These receptors are a family of ligand-gated ion channels that are crucial for signal transmission in the central and peripheral nervous systems. nih.gov Natural products like nicotine (B1678760) and epibatidine (B1211577) have served as lead structures for the design of synthetic ligands that can act as agonists, antagonists, or modulators of nAChR function. nih.gov The binding of these ligands to nAChRs is a key area of research for the development of therapeutics for a variety of neurological disorders. nih.govnih.gov The structural features of the nicotinic scaffold are critical for determining the nature and specificity of these interactions. nih.gov

Structure-Activity Relationship (SAR) Investigations on Derivative Libraries

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For nicotinic acid derivatives, SAR investigations have provided valuable information for the design of more potent and selective therapeutic agents.

In the context of anti-inflammatory activity, SAR studies on nicotinic acid derivatives targeting COX enzymes have highlighted several important structural features. For example, in one study, the introduction of different substituents on the nicotinic acid core led to significant variations in COX-2 inhibitory activity and selectivity. nih.gov The in vivo anti-inflammatory activity of the most potent compounds was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), but with a potentially safer gastric profile. nih.govnih.gov

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of synthesized nicotinic acid derivatives, demonstrating the impact of structural modifications on enzyme inhibition.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 0.15 | 0.015 | 10 |

| 3e | 0.12 | 0.015 | 8 |

| 4c | 0.28 | 0.015 | 18.67 |

| 4f | 0.25 | 0.014 | 17.86 |

| Celecoxib | 7.8 | 0.08 | 97.5 |

| Diclofenac | 0.1 | 0.02 | 5 |

| Indomethacin | 0.01 | 0.025 | 0.4 |

Data sourced from a study on the synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme. The specific structures of compounds 3b, 3e, 4c, and 4f are detailed in the source publication. nih.gov

These findings underscore the importance of specific substitutions on the nicotinic acid ring in determining the potency and selectivity of COX inhibition. For example, compounds 4c and 4f demonstrated significantly higher selectivity for COX-2 over COX-1 compared to the reference drug diclofenac, and their COX-2 inhibitory activity was equipotent to celecoxib. nih.gov

Further SAR studies on various libraries of nicotinic acid derivatives have explored the impact of modifying the ester group, the substituents on the pyridine ring, and the introduction of different heterocyclic moieties. These investigations have shown that even minor structural changes can have a profound effect on a compound's interaction with its biological target, influencing its efficacy and potential for therapeutic development.

Advanced Computational Chemistry and Theoretical Studies on Ethyl 2 Bromo 5 Methylnicotinate and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical investigation of molecular systems. For Ethyl 2-bromo-5-methylnicotinate, these methods can compute its optimized geometry, vibrational frequencies, and a host of electronic properties. researchgate.net Methodologies like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy for organic molecules of this size. frontiersin.org Such calculations form the foundation for more detailed analyses of the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These two orbitals are critical as they govern the molecule's reactivity. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the non-bonding oxygen atom of the ester group. The LUMO, conversely, would be distributed over the electron-deficient carbons of the pyridine ring, particularly the carbon atoms at positions 2, 4, and 6, which are rendered electrophilic by the electronegative nitrogen atom. researchgate.netuoanbar.edu.iq

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability. frontiersin.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.org Computational studies on analogous nicotinic acid derivatives help in estimating these values.

Table 1: Representative Frontier Orbital Energies and Properties for Nicotinate (B505614) Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Characteristic |

| Nicotinic Acid | -7.0 | -1.5 | 5.5 | Parent compound |

| Methyl Nicotinate | -7.2 | -1.3 | 5.9 | Ester analogue |

| 2-Chloronicotinic Acid | -7.5 | -2.0 | 5.5 | Halogenated analogue |

| This compound (Predicted) | ~ -7.6 | ~ -2.2 | ~ 5.4 | Target compound, more reactive due to bromo- substitution |

Note: The values for this compound are predictive, based on trends observed in related structures.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): The most negative regions would be centered on the pyridine nitrogen atom and the carbonyl oxygen of the ester group, due to their lone pairs of electrons. These sites are the most probable centers for protonation and electrophilic attack.

Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms. The carbon atom attached to the bromine (C2 position) would also exhibit a significant positive potential, making it a primary site for nucleophilic substitution reactions. uoanbar.edu.iq The electron-withdrawing nature of the nitrogen deactivates the ring, making positions 2 and 4 particularly electron-deficient. researchgate.netwikipedia.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduresearchgate.net It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E2) associated with electron transfer between filled (donor) and empty (acceptor) orbitals. frontiersin.org

In this compound, NBO analysis would quantify key intramolecular interactions, such as:

Hyperconjugation: Delocalization of electron density from the lone pairs of the ester oxygens to the antibonding π* orbitals of the carbonyl group (n → π*).

Ring Interactions: Delocalization involving the lone pair of the pyridine nitrogen and the π-system of the aromatic ring.

Intermolecular Interactions: NBO analysis is also invaluable for studying intermolecular forces, such as hydrogen bonds, which are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. frontiersin.orgnih.gov For instance, it can quantify the strength of hydrogen bonds between the pyridine nitrogen or carbonyl oxygen and a donor molecule.

The Fukui function is a local reactivity descriptor derived from conceptual DFT that quantifies the reactivity of a particular atomic site within a molecule. It measures the change in electron density at a specific point when the total number of electrons in the system changes. This allows for a more nuanced prediction of reactivity than MEP alone.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity towards an electron-donating species).

f-(r): For electrophilic attack (measures reactivity towards an electron-withdrawing species).

f0(r): For radical attack.

For this compound, the Fukui functions would likely predict that the C2 carbon (attached to bromine) has a high f+ value, confirming it as the most probable site for nucleophilic attack. The pyridine nitrogen would show a high f- value, indicating its susceptibility to electrophilic attack.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the entire potential energy surface for a chemical reaction, allowing for the theoretical elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states (TS), chemists can determine activation energies (ΔG‡) and reaction feasibilities. nih.gov

A key reaction for this compound is the Suzuki cross-coupling, where the bromine atom is replaced by an aryl or vinyl group. mdpi.comresearchgate.net DFT calculations can model the entire catalytic cycle of this palladium-catalyzed reaction:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond of the nicotinic ester.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium complex.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Computational studies can compare different potential pathways, identify the rate-determining step by finding the highest energy transition state, and explain the regioselectivity of reactions. researchgate.netnih.gov For instance, calculations can show why coupling occurs at the C-Br bond rather than leading to other side reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goviupac.org This approach is vital for the rational design of new derivatives with enhanced potency or other desirable properties. mdpi.comnih.gov

A QSAR study involving analogues of this compound would typically proceed as follows:

Dataset Assembly: A series of analogues is synthesized by modifying the parent structure (e.g., changing the substituent at the 5-position, altering the ester group, or replacing the bromine with other groups). Their biological activity (e.g., IC50 values against a specific enzyme) is experimentally measured. chemmethod.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the observed biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using external or internal validation techniques to ensure its reliability. nih.gov

Rational Design: The validated model is then used to predict the activity of virtual, not-yet-synthesized compounds. This allows chemists to prioritize the synthesis of derivatives that are predicted to be most active, saving significant time and resources.

For nicotinic acid derivatives, QSAR studies have shown that properties like lipophilicity (logP) and specific hydrogen bonding capabilities are often critical for their biological activity. nih.govnih.gov

常见问题

Q. What are the recommended methods for synthesizing Ethyl 2-bromo-5-methylnicotinate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via bromination of ethyl 5-methylnicotinate using reagents like PBr₃ or NBS (N-bromosuccinimide). Key optimization steps include:

- Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions.

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis.

- Catalyst Addition : Introducing catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Refer to analogous brominated nicotinate syntheses for NMR and MS characterization benchmarks .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

- ¹H NMR : Expect signals for the ethyl ester (δ 1.4 ppm, triplet; δ 4.5 ppm, quartet) and aromatic protons (δ 7.5–8.3 ppm, doublets for pyridine ring) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 243/245 (for ⁷⁹Br/⁸¹Br isotopes) and fragment ions corresponding to CO₂Et loss.

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 44.65%, H: 4.17%, Br: 33.01%) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the key stability considerations when storing this compound, and how should decomposition be monitored?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or light-induced degradation.

- Decomposition Monitoring :

- TLC Analysis : Monthly checks for new spots (hexane:EtOAc = 7:3).

- FT-IR : Track ester carbonyl peak (C=O at ~1700 cm⁻¹); disappearance indicates hydrolysis.

- pH Testing : Aqueous suspensions should remain neutral; acidic shifts suggest ester breakdown .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Address these by:

- Multi-NMR Solvent Trials : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-specific shifts (e.g., H-bonding effects).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

- Repeat Synthesis : Ensure reproducibility under controlled conditions to rule out batch-specific impurities .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate activation energies for Suzuki-Miyaura coupling steps (e.g., oxidative addition of Pd⁰ to C–Br bond).

- Docking Studies : Simulate interactions between the substrate and Pd catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity.

- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIEs to validate mechanistic pathways .

- In Situ Monitoring : Use ReactIR or LC-MS to track intermediates and align with computational predictions .

Q. What experimental design considerations are critical when investigating the reaction mechanisms of this compound in palladium-catalyzed couplings?

Methodological Answer:

- Control Experiments :

- Catalyst-Free Trials : Confirm that no coupling occurs without Pd.

- Isotope Labeling : Use deuterated substrates to trace H-transfer steps.

- Kinetic Profiling : Perform time-course studies (GC-MS sampling) to identify rate-determining steps.

- Stereochemical Analysis : Use chiral ligands (e.g., BINAP) to probe enantioselectivity and infer transition states.

- Computational Mapping : Combine Eyring plots (for ΔH‡ and ΔS‡) with DFT-optimized transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。